

Understanding the enantiospecificity of V-0219

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Compound of Interest

Compound Name: (S)-V-0219 hydrochloride

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An In-Depth Technical Guide to the Enantiospecificity of V-0219

Introduction

V-0219, also known as compound 9, is a potent, orally active small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3] As a class B G-protein coupled receptor (GPCR), GLP-1R is a key target in the treatment of type 2 diabetes and obesity.[1][4] V-0219 enhances the efficacy of endogenous GLP-1, leading to glucose-dependent insulin release, reduced food intake, and improved glucose handling.[1][5] This document provides a comprehensive overview of the enantiospecificity of V-0219, detailing its pharmacological characterization, the signaling pathways it modulates, and the experimental protocols used in its evaluation.

Enantiospecificity of V-0219

V-0219 possesses a stereocenter, necessitating the evaluation of its individual enantiomers, (S)-9 and (R)-9.[1][4] Enantioselective synthesis was performed to characterize the pharmacological activity of each enantiomer.[1][4]

In vitro studies revealed that both the (S) and (R) enantiomers of V-0219 potentiate calcium fluxes in cells expressing the GLP-1R with similar efficacy.[1] Both enantiomers demonstrated a comparable ability to potentiate GLP-1-induced receptor activation, leading to a two-fold increase in the maximum agonist signal.[4]

Despite the similar in vitro activity, in vivo studies highlighted the superior profile of the (S)-enantiomer. The (S)-enantiomer, designated (S)-9, demonstrated oral efficacy in animal



models, improving glucose handling and reducing food intake.[1][3][6] Specifically, (S)-9 was shown to be orally active in improving glucose handling in fatty diabetic Zucker rats.[4]

Data Presentation

In Vitro Activity of V-0219 and its Enantiomers

Compound	Assay	Parameter	Value
V-0219 (racemate)	cAMP Accumulation (hGLP-1R)	Max. Potentiation of GLP-1	42% higher than GLP- 1 alone (at 0.1 nM)
Insulin Release (INS-1 cells)	Potentiation of GLP-1 induced secretion	Subnanomolar potency	
(S)-9	Calcium Flux (hGLP- 1R)	EC50	10 nM
(R)-9	Calcium Flux (hGLP- 1R)	EC50	10 nM
GLP-1	Calcium Flux (hGLP- 1R)	EC50	45 nM

Source:[1][4]

In Vivo Activity of (S)-V-0219

Animal Model	Administration	Dose	Effect
Wistar Rats	Intraperitoneal (ip)	0.04 and 0.2 mg/kg	Improved glucose handling
Fatty Zucker Rats	Intragastric (ig)	0.4 mg/kg	Orally active, improved glucose handling
Wistar Rats	Intracerebroventricular (icv)	0.1, 0.5, and 5 μg/kg	Reduced feeding

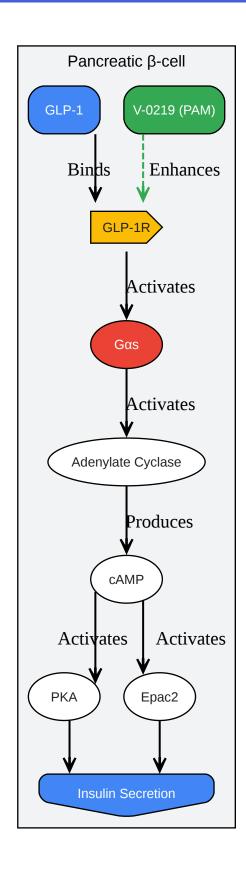
Source:[1]



Signaling Pathways and Experimental Workflows GLP-1 Receptor Signaling Pathway

The binding of GLP-1 to its receptor activates $G\alpha s$, leading to the production of cAMP. V-0219, as a PAM, enhances this signaling cascade.





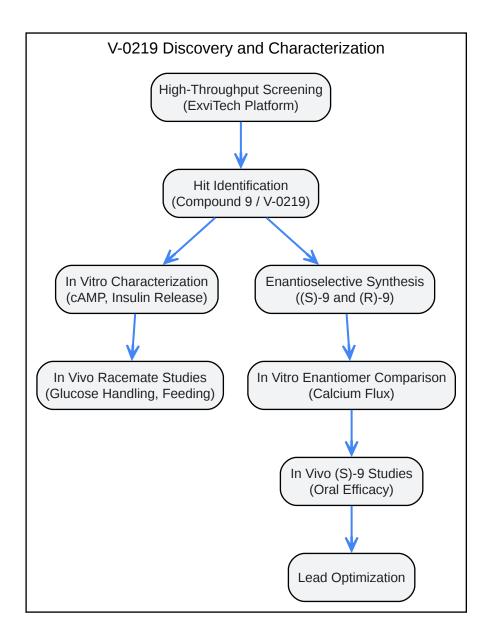
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Caption: V-0219 enhances GLP-1R signaling.



Experimental Workflow for V-0219 Characterization

The discovery and characterization of V-0219 followed a systematic workflow from initial screening to in vivo testing.



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Caption: V-0219 development workflow.

Experimental Protocols



cAMP Accumulation in hGLP-1R-Transfected Cells

cAMP production was measured in HEK-293 cells stably expressing the human GLP-1R.[1] Cells were incubated with increasing concentrations of GLP-1 in the presence or absence of V-0219.[1] The assay demonstrated a clear concentration-dependent potentiation by V-0219 in the range of 10-12 to 10-9 M.[1] Maximum efficacy was observed at a 0.1 nM concentration of V-0219, which resulted in a 42% greater maximal potentiation of GLP-1R stimulation compared to GLP-1 alone.[4]

Insulin Release in Rat INS-1 Insulinoma Cells

The effect of V-0219 on insulin release was assessed in INS-1 β-cells under high glucose conditions.[1] Various concentrations of V-0219 (0.01, 0.1, and 1 nM) were tested for their ability to potentiate GLP-1-induced insulin secretion.[1] This assay confirmed the subnanomolar potency of V-0219 in enhancing insulin release.[1]

In Vivo Glucose Handling Studies

Fasted male Wistar rats or fatty Zucker rats were administered V-0219 or its (S)-enantiomer via intraperitoneal or intragastric routes.[1] Following compound administration, a glucose challenge (2 g/kg) was given.[1] Blood glucose levels were monitored over time to assess the improvement in glucose handling.[1] The (S)-enantiomer was found to be orally active in improving glucose tolerance.[1][4]

In Vivo Feeding Inhibition Studies

The effect of V-0219 on food intake was evaluated in 12-hour fasted male Wistar rats.[1] The compound was administered via intracerebroventricular (icv) injection.[1] V-0219 was shown to potentiate the feeding inhibition induced by the GLP-1R agonist exendin-4, reducing the IC50 of exendin-4 from 394 ng to 89 ng when co-administered with 1 μ g/kg of V-0219.[1]

Conclusion

V-0219 is a promising small-molecule PAM of the GLP-1R with potent in vitro and in vivo activity. The investigation into its stereochemistry revealed that while both enantiomers are active in vitro, the (S)-enantiomer is responsible for the observed oral efficacy in vivo. This enantiospecificity is a critical finding for the further development of V-0219 as a potential oral



therapeutic for the treatment of "diabesity," a term for diabetes occurring in the context of obesity.[1][3][5] The detailed characterization of V-0219 and its enantiomers provides a solid foundation for future drug development efforts targeting the GLP-1R.

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